Methyl 3-chloro-5-nitrobenzoate
Overview
Description
Methyl 3-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is commonly used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 3-chlorobenzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-azido-5-nitrobenzoate or 3-thiocyanato-5-nitrobenzoate.
Reduction: 3-chloro-5-aminobenzoate.
Ester Hydrolysis: 3-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-chloro-5-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The chlorine atom serves as a leaving group in substitution reactions, while the ester functional group can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
- Methyl 3-chloro-4-nitrobenzoate
- Methyl 3-chloro-5-methoxybenzoate
- Methyl 3-chloro-4-fluorobenzoate
Comparison: Methyl 3-chloro-5-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substitution products and reduction reactions .
Properties
IUPAC Name |
methyl 3-chloro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJTXQJNZMDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388145 | |
Record name | methyl 3-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36138-28-0 | |
Record name | methyl 3-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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